(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine
Overview
Description
(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine is a heterocyclic compound that features a fused ring system containing both nitrogen and oxygen atoms
Scientific Research Applications
(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand for biological targets.
Medicine: This compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Future Directions
Mechanism of Action
Target of Action
The primary targets of (4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine are currently unknown. This compound is a derivative of the fundamental heterocyclic compound 1,4-oxazine , which has been characterized spectroscopically
Mode of Action
As a derivative of 1,4-oxazine, it may share some of the chemical properties of this parent compound . .
Biochemical Pathways
Given that 1,4-oxazine and its derivatives are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring , they may interact with a variety of biochemical pathways
Pharmacokinetics
Its molecular weight is 228.29 , which may influence its bioavailability and pharmacokinetic properties
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a derivative of 1,4-oxazine, it may share some of the chemical properties and effects of this parent compound . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well understood at this time. Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound. For instance, the parent compound 1,4-oxazine has been generated using flash vacuum pyrolysis (FVP), suggesting that high temperatures may influence its stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with a suitable dihydropyrrole precursor, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds.
Comparison with Similar Compounds
Similar Compounds
- (4aR,7aS)-rel-6-Boc-octahydropyrrolo[3,4-b][1,4]oxazine
- 1,4-Oxazine
- (4aR,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine
Uniqueness
(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(4aR,7aS)-4-benzyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-4-11(5-3-1)10-15-6-7-16-13-9-14-8-12(13)15/h1-5,12-14H,6-10H2/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVSLYAKJGKRCK-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CNCC2N1CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2CNC[C@H]2N1CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158252-09-6 | |
Record name | rac-(4aR,7aS)-4-benzyl-octahydropyrrolo[3,4-b]morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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